molecular formula C25H27N3O3S B2540614 1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea CAS No. 851937-32-1

1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea

Cat. No.: B2540614
CAS No.: 851937-32-1
M. Wt: 449.57
InChI Key: KJJLWOOPVFWLOF-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxyphenyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a thiourea group, a furan ring, and methoxy-substituted indole and phenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl moiety, followed by the introduction of the indole and phenyl groups. Key reaction conditions include the use of strong bases or acids, and specific solvents to facilitate the formation of the thiourea linkage.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: The thiourea group can be reduced to form amines.

  • Substitution: The methoxy groups on the indole and phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid derivatives.

  • Reduction: Amines derived from the thiourea group.

  • Substitution: Substituted indole and phenyl derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound's interaction with biological targets can be studied for potential therapeutic effects.

  • Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Its unique chemical properties can be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The thiourea group, in particular, can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The methoxy groups on the indole and phenyl rings can influence the compound's solubility and bioavailability.

Comparison with Similar Compounds

  • Furan-2-ylmethyl derivatives: These compounds share the furan-2-ylmethyl moiety but differ in their substituents and functional groups.

  • Indole derivatives: Compounds with indole rings substituted at different positions.

  • Thiourea derivatives: Other thiourea compounds with varying substituents.

Uniqueness: This compound is unique due to its combination of furan, indole, and phenyl groups, as well as the presence of methoxy substituents. This combination of functional groups provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-17-22(23-15-20(30-3)10-11-24(23)26-17)12-13-28(16-21-5-4-14-31-21)25(32)27-18-6-8-19(29-2)9-7-18/h4-11,14-15,26H,12-13,16H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJLWOOPVFWLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CO3)C(=S)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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